2-Amino-3-(prop-2-en-1-yloxy)propanoic acid
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Overview
Description
2-Amino-3-(prop-2-en-1-yloxy)propanoic acid, also known as O-allylserine, is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and an allyloxy group attached to the propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid typically involves the reaction of serine with allyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of serine is replaced by the allyloxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(prop-2-en-1-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the allyloxy group to an alcohol.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-3-(prop-2-en-1-yloxy)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, while the allyloxy group provides unique reactivity. These interactions can influence enzyme activity, metabolic processes, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another amino acid derivative with a naphthyl group instead of an allyloxy group.
3-(2-Aminoethoxy)propanoic acid: Contains an aminoethoxy group instead of an allyloxy group.
Uniqueness
This uniqueness makes it valuable for specific synthetic and research purposes .
Properties
IUPAC Name |
2-amino-3-prop-2-enoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTOASLATKFEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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